molecular formula C16H17O4P B14670817 Dimethyl [2-([1,1'-biphenyl]-4-yl)-2-oxoethyl]phosphonate CAS No. 51638-45-0

Dimethyl [2-([1,1'-biphenyl]-4-yl)-2-oxoethyl]phosphonate

Cat. No.: B14670817
CAS No.: 51638-45-0
M. Wt: 304.28 g/mol
InChI Key: SJKOAJSPLYXWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl [2-([1,1’-biphenyl]-4-yl)-2-oxoethyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [2-([1,1’-biphenyl]-4-yl)-2-oxoethyl]phosphonate typically involves the reaction of a biphenyl derivative with a phosphonate reagent. One common method is the Friedel-Crafts acylation reaction, where the biphenyl compound is acylated using a phosphonate reagent in the presence of a catalyst such as aluminum chloride . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-([1,1’-biphenyl]-4-yl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Catalysts like aluminum chloride or iron(III) chloride are used in electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted biphenyl compounds.

Scientific Research Applications

Dimethyl [2-([1,1’-biphenyl]-4-yl)-2-oxoethyl]phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Dimethyl [2-([1,1’-biphenyl]-4-yl)-2-oxoethyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphorylation processes. This interaction can affect various biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl [2-([1,1’-biphenyl]-4-yl)-2-oxoethyl]phosphonate is unique due to its biphenyl structure, which provides additional sites for chemical modification and enhances its versatility in various applications. The presence of the biphenyl group also imparts specific electronic and steric properties that differentiate it from simpler phosphonates.

Properties

IUPAC Name

2-dimethoxyphosphoryl-1-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17O4P/c1-19-21(18,20-2)12-16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKOAJSPLYXWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80539242
Record name Dimethyl [2-([1,1'-biphenyl]-4-yl)-2-oxoethyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51638-45-0
Record name Dimethyl [2-([1,1'-biphenyl]-4-yl)-2-oxoethyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.